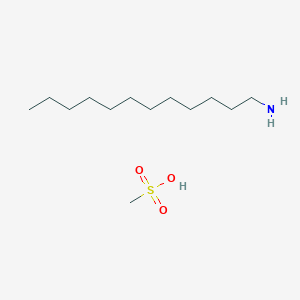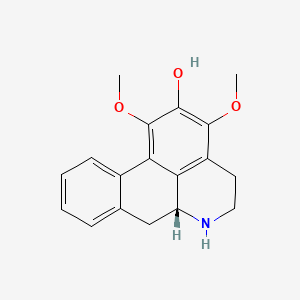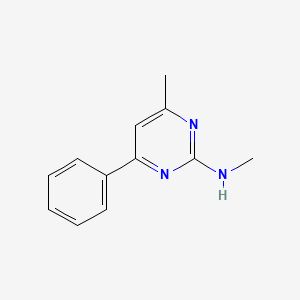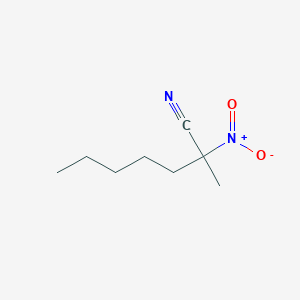
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is a complex organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents that can significantly alter their chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Addition of the Isopropylidene Group: This step may involve the reaction of the intermediate compound with isopropylidene chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or carboxylic acids.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in various substituted benzodioxin derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism by which 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin-2(3H)-one: The parent compound without the methoxy and isopropylidene groups.
6,8-Dimethoxy-1,4-benzodioxin-2(3H)-one: Lacking the isopropylidene group.
3-(1-Methylethylidene)-1,4-benzodioxin-2(3H)-one: Lacking the methoxy groups.
Uniqueness
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is unique due to the combination of methoxy and isopropylidene groups, which can influence its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.
特性
CAS番号 |
80453-42-5 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC名 |
5,7-dimethoxy-2-propan-2-ylidene-1,4-benzodioxin-3-one |
InChI |
InChI=1S/C13H14O5/c1-7(2)11-13(14)18-12-9(16-4)5-8(15-3)6-10(12)17-11/h5-6H,1-4H3 |
InChIキー |
RUSOQDVMBDLJIA-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(=O)OC2=C(O1)C=C(C=C2OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)





silane](/img/structure/B14429194.png)





![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)

